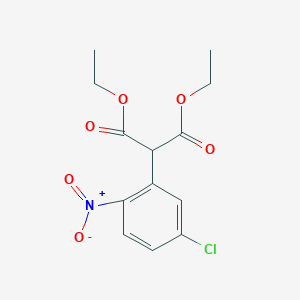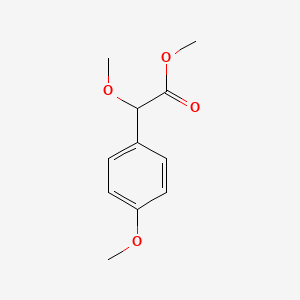
4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 4-position and a styryl group at the 2-position, making it a unique and interesting molecule for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, ensuring high stereospecificity and yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves safety by minimizing the handling of hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: MnO2, bromotrichloromethane, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, Grignard reagents
Major Products:
Oxidation: Oxazoles
Reduction: Reduced oxazole derivatives
Substitution: Functionalized oxazole derivatives
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer effects .
Comparación Con Compuestos Similares
- 4,4-Dimethyl-2-(4-tridecen-1-yl)-4,5-dihydro-1,3-oxazole
- 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Comparison: Compared to other oxazole derivatives, 4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline is unique due to its styryl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-(2-phenylethenyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C13H15NO/c1-13(2)10-15-12(14-13)9-8-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
Clave InChI |
IVCSIAZWAKWKDI-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C=CC2=CC=CC=C2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S)-1-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-3-methylpiperazine](/img/structure/B8600790.png)

![1,4-Bis[(3-methyloxetane-3-yl)methoxy]butane](/img/structure/B8600804.png)
![Cyclohexanone, 2-[2-(3,4-dichlorophenyl)-2-oxoethyl]-](/img/structure/B8600819.png)
![1-(Benzo[d][1,3]dioxol-5-yl)cyclohexanecarbaldehyde](/img/structure/B8600820.png)
![N-(7-Cyano-4-methyl-1H-benzo[d]imidazol-5-yl)formamide](/img/structure/B8600826.png)

![[1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B8600842.png)




![2H-spiro[benzofuran-3,3-pyrrolidine]](/img/structure/B8600893.png)

